

TRK-IN-16 Chemical and Biological Profile

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Compound Focus: Trk-IN-16

Cat. No.: S12882891

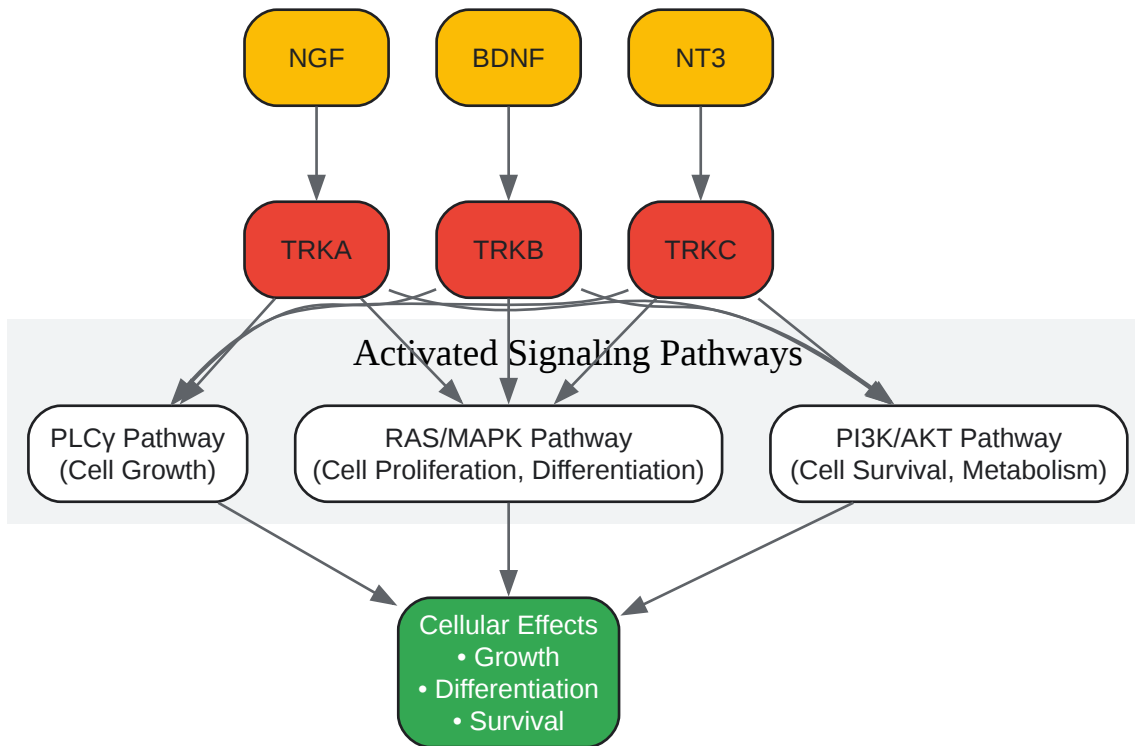
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The table below summarizes the core quantitative and descriptive data available for **TRK-IN-16**:

Property	Description
CAS Number	1365212-81-2 [1] [2]
Molecular Formula	C ₁₉ H ₂₀ FN ₅ O [1] [2]
Molecular Weight	353.39 g/mol [1] [2]
Primary Target	Tropomyosin Receptor Kinase (TRK) [1] [2]
Biological Description	Potent TRK inhibitor; potential for research of TRK-related diseases [1] [2]
Source Patent	WO2012034091A1 (Compound X-21) [1] [2]
Related Commercial Products	HY-146522 (MedChemExpress); T61247 (TargetMol) [1] [2]

The Role of TRK Inhibition in Cancer Research

To contextualize the research application of **TRK-IN-16**, it is important to understand the signaling pathways it modulates. The diagram below illustrates the key pathways regulated by TRK receptors.



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TRK Signaling Pathways and Cellular Effects

- **TRK Receptors and Physiology:** The TRK family includes TRKA, TRKB, and TRKC, encoded by the **NTRK1**, **NTRK2**, and **NTRK3** genes [3] [4]. Under normal physiological conditions, these receptors are activated by their specific neurotrophin ligands—**NGF** for TRKA, **BDNF** and **NT-4/5** for TRKB, and **NT-3** for TRKC—and play crucial roles in the nervous system, regulating neuronal survival, differentiation, and plasticity [5] [3] [4].
- **Oncogenic Potential of NTRK Fusions:** A key mechanism of oncogenesis involves **NTRK gene fusions** [3] [6]. These functions result in constitutively active TRK fusion proteins that drive uncontrolled cell proliferation and survival, acting as oncogenic drivers in a wide range of cancers [3] [6]. As **TRK-IN-16** is a TRK inhibitor, it has research potential for these **NTRK fusion-positive cancers** [1].

Research Context and Considerations

- **Testing for NTRK Fusions:** In a research setting, identifying NTRK fusions is a critical step. Methodologies include **next-generation sequencing (NGS)**, which is highly sensitive and specific, and **pan-TRK immunohistochemistry (IHC)**, which can be a cost-efficient screening tool, though it may require confirmation by a molecular method [6] [7].

- **The Broader TRK Inhibitor Landscape:** **TRK-IN-16** is one of many investigated TRK inhibitors. First-generation inhibitors like **larotrectinib** and **entrectinib** are approved for clinical use and have shown impressive response rates in NTRK fusion-positive cancers [6] [8]. A major research focus is overcoming acquired resistance to these inhibitors, often due to on-target mutations in the kinase domain (e.g., solvent-front or xDFG mutations), leading to the development of second-generation inhibitors like **selitrectinib (LOXO-195)** and **repotrectinib (TPX-0005)** [3] [4] [8].

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To cite this document: Smolecule. [TRK-IN-16 Chemical and Biological Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12882891#trk-in-16-scientific-overview>]

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